An In-depth Technical Guide to Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive overview of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate, a specialized heterocyclic compound. Given its likely novelty in mainstream chemical databases, this document focuses on...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate, a specialized heterocyclic compound. Given its likely novelty in mainstream chemical databases, this document focuses on a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications grounded in the well-established chemistry of its precursors. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and exploration of novel nitroimidazole derivatives.
Introduction and Rationale
Nitroimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antiprotozoal, and anticancer properties. The introduction of a methyl carboxylate group at the N1 position of the imidazole ring in 2-methyl-4-nitroimidazole is anticipated to modulate its electronic properties, solubility, and metabolic stability, potentially leading to novel therapeutic agents or functional materials. This guide provides a theoretical and practical framework for the synthesis and characterization of this target molecule.
Precursor Analysis: 2-Methyl-4(5)-nitroimidazole
The logical starting point for the synthesis of the title compound is 2-methyl-4(5)-nitroimidazole. Understanding its properties is crucial for designing an effective synthetic strategy.
Chemical and Physical Properties of 2-Methyl-4(5)-nitroimidazole
2-Methyl-4(5)-nitroimidazole exists as a tautomeric mixture of 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole. This tautomerism is a critical consideration for regioselective synthesis.
Proposed Synthesis of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
The synthesis of the target compound can be achieved through the N-alkoxycarbonylation of 2-methyl-4(5)-nitroimidazole. A general and effective method involves the use of a base to deprotonate the imidazole nitrogen, followed by acylation with methyl chloroformate.
Synthetic Workflow
Caption: Proposed workflow for the synthesis of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate.
Detailed Experimental Protocol
This protocol is based on established methods for the N-alkylation of nitroimidazoles.[5][6][7]
Reaction Setup: To a solution of 2-methyl-4(5)-nitroimidazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.1 equivalents).
Activation: Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.
Acylation: Slowly add methyl chloroformate (1.2 equivalents) dropwise to the reaction mixture.
Reaction: Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[5] Improved yields for N-alkylation of nitroimidazoles have been observed at elevated temperatures.[5][6]
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Note on Regioselectivity: The alkylation of 2-methyl-5-nitroimidazole has been shown to be regioselective, favoring N-1 substitution due to the steric hindrance of the nitro group.[5] A similar outcome is expected in this acylation reaction, leading primarily to the desired 1-carboxylate isomer.
Reagents for the Preparation of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate, a key intermediate in the development of novel therapeutic agents. The protocols and application notes...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for the synthesis of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate, a key intermediate in the development of novel therapeutic agents. The protocols and application notes detailed herein are intended for researchers, scientists, and professionals in the field of drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis.
Introduction
Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The functionalization of the imidazole ring, particularly at the N1 position, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of a methyl carboxylate group at the N1 position of 2-methyl-4-nitroimidazole yields Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate, a versatile building block for further chemical elaboration. This guide provides a detailed protocol for its preparation via the N-acylation of 2-methyl-4(5)-nitroimidazole.
Strategic Overview of the Synthesis
The synthesis of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is achieved through a single-step N-acylation reaction. The core of this transformation involves the deprotonation of the acidic N-H proton of 2-methyl-4(5)-nitroimidazole by a suitable base to form a nucleophilic imidazolide anion. This anion then undergoes a nucleophilic acyl substitution reaction with methyl chloroformate to yield the desired product. The regioselectivity of the acylation, favoring the N1 position, is a key consideration in this synthesis.
Application
Reaction mechanism of imidazole-1-carboxylate formation
Application Note: Mechanistic Insights and Optimized Protocols for Imidazole-1-Carboxylate Formation Abstract The formation of imidazole-1-carboxylates via 1,1'-carbonyldiimidazole (CDI) is a cornerstone activation strat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Mechanistic Insights and Optimized Protocols for Imidazole-1-Carboxylate Formation
Abstract
The formation of imidazole-1-carboxylates via 1,1'-carbonyldiimidazole (CDI) is a cornerstone activation strategy in medicinal chemistry for synthesizing carbamates, ureas, and thiocarbamates.[1] Despite its ubiquity, the reaction is frequently plagued by moisture sensitivity, variable kinetics with steric hindrance, and symmetrical carbonate byproducts. This guide dissects the reaction mechanism, providing evidence-based protocols to maximize conversion and purity. We introduce the "Imidazolium Effect" as a critical rate-accelerating factor and provide a self-validating workflow for intermediate isolation and coupling.
Introduction
1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent without the extreme inhalation toxicity.[1][2] It activates nucleophiles (alcohols, phenols, amines) by converting them into reactive acyl- or carbonyl-imidazoles.
For alcohols (
), the target intermediate is the imidazole-1-carboxylate . Unlike the transient acyl-imidazoles formed from carboxylic acids, imidazole-1-carboxylates are often stable enough to be isolated, though they are typically used in situ.
Key Challenges:
The "Zero-Order" Problem: CDI hydrolyzes instantly upon contact with trace water, releasing
and consuming reagent.
Steric Stalling: Secondary and tertiary alcohols react sluggishly, often requiring activation.
Symmetrical Carbonate Formation: If the intermediate reacts with a second equivalent of alcohol before the amine is added, a symmetrical carbonate (
) forms, which is a dead-end impurity.
Mechanistic Analysis
The formation of imidazole-1-carboxylate is not a simple substitution; it is an equilibrium-driven addition-elimination process.
The Pathway
Nucleophilic Attack: The hydroxyl oxygen of the alcohol attacks the highly electrophilic carbonyl carbon of CDI.
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
Elimination: The tetrahedral intermediate collapses, expelling one molecule of imidazole.
Proton Transfer (The Rate-Limiting Switch): The expelled imidazole acts as a base (
), deprotonating the alcohol/intermediate.
The "Imidazolium Effect" (Expert Insight)
Standard protocols often fail with hindered alcohols because the leaving group ability of imidazole is moderate. However, the reaction rate is dramatically enhanced by protonation .
Mechanism: Protonating the distal nitrogen of the imidazole ring creates an imidazolium species.
Impact: This transforms the leaving group from neutral imidazole to the highly labile imidazolium cation, lowering the activation energy for the nucleophilic attack.
Practical Application: Adding 1.0–1.5 equivalents of Imidazole Hydrochloride (Im·HCl) can accelerate sluggish reactions by orders of magnitude [1].
Visualization: Reaction Mechanism
Figure 1: Mechanism of imidazole-1-carboxylate formation, highlighting the main pathway and the risk of symmetrical carbonate formation.
Experimental Protocol
This protocol is designed for the synthesis of a generic imidazole-1-carboxylate from a secondary alcohol, scaled to 10 mmol.
Reagents & Equipment
Substrate: Alcohol (10 mmol, 1.0 equiv).
Reagent: CDI (11–12 mmol, 1.1–1.2 equiv). Note: Freshly opened bottle or stored in desiccator.
Solvent: Anhydrous THF or Dichloromethane (DCM). Note: THF is preferred for solubility; DCM for workup ease.
Catalyst (Optional): Imidazole·HCl (0.5 equiv) for hindered substrates.
Observation: The solution should be clear. Cloudiness indicates CDI hydrolysis (polymerization).
Add the Alcohol (10 mmol) dropwise as a solution in DCM (5 mL) over 5 minutes.
Why dropwise? Keeping CDI in excess relative to the alcohol locally prevents the formed imidazole-1-carboxylate from reacting with a second alcohol molecule (preventing symmetrical carbonate).
TLC: The intermediate is often unstable on silica. Use neutral alumina plates or check by NMR.
NMR Check: Aliquot 50
L into . Look for the diagnostic shift of the imidazole ring protons. The N-H proton of free imidazole will appear broad ppm. The carbonyl-bound imidazole protons shift downfield relative to free imidazole.
Step 4: The "One-Pot" Coupling (If proceeding to Carbamate)
Once Step 3 is complete (Alcohol consumed), add the Amine (10–12 mmol).
Note: If the amine is an HCl salt, add 1.0 equiv of TEA or DIPEA to liberate the free base.
Heat to 40–50°C if the amine is non-nucleophilic (e.g., anilines).
Step 5: Workup
Dilute with DCM.
Wash 1: Water (removes bulk imidazole).
Wash 2: 0.5 M HCl (removes residual imidazole and unreacted amine). Caution: Ensure product is stable to acid.
Accelerates reaction for hindered alcohols (The Imidazolium Effect).
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for incomplete imidazole-1-carboxylate formation.
References
Woodman, E. K., et al. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole[9]·HCl. Organic Process Research & Development, 13(1), 106–113. [Link]
Staab, H. A. (1962).[3] Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. [Link]
Armstrong, A., et al. (2007). One-pot synthesis of carbamates from amines and alcohols using CDI. Tetrahedron Letters, 48(31), 5347-5350. [Link]
Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole-Carbamates. Organic Letters, 13(10), 2697–2699. [Link]
Catalytic conditions for reacting Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
Executive Summary Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate (MMNIC) represents a bifunctional heterocyclic scaffold critical in the synthesis of nitroimidazole-based anti-infectives (e.g., metronidazole analogs,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate (MMNIC) represents a bifunctional heterocyclic scaffold critical in the synthesis of nitroimidazole-based anti-infectives (e.g., metronidazole analogs, antitubercular agents like pretomanid) and high-energy materials.
Its chemical utility is defined by two orthogonal reactivities:
The Nitro Group (C4-NO₂): susceptible to catalytic reduction to an amine, enabling coupling to diverse pharmacophores.
The N-Carboxylate (N1-COOMe): acts as both a protecting group and an "activated" acyl donor. Due to the electron-withdrawing nature of the nitroimidazole core, this moiety can function as a "Turbo-Carbamate" for transferring the methoxycarbonyl group to nucleophiles.
This guide details two distinct catalytic protocols: Chemoselective Hydrogenation (preserving the carbamate) and Nucleophilic Catalytic Transfer (utilizing the molecule as a reagent).
Chemical Profile & Stability
Table 1: Physicochemical Properties & Handling
Property
Specification
Application Note
Molecular Formula
C₇H₉N₃O₄
Molecular Weight
199.16 g/mol
Appearance
Pale yellow to off-white solid
Nitro group chromophore.
Solubility
DMSO, DMF, MeCN, EtOAc
Poor solubility in water/hexanes.
Stability
Moisture Sensitive
The N1-acyl bond is hydrolytically labile; store under Ar/N₂ at -20°C.
Objective: Reduce the C4-nitro group to a C4-amino group without cleaving the N1-methoxycarbonyl protecting group.
Context: The resulting 4-amino-imidazole is highly unstable and air-sensitive. This protocol generates it in situ for immediate trapping (e.g., acylation or cyclization).
Mechanistic Pathway
The reduction proceeds via nitroso and hydroxylamine intermediates. The challenge is preventing the hydrogenolysis of the N1-carboxylate bond, which can occur under vigorous conditions.
Figure 1: Stepwise reduction pathway of the nitro group. Note that the final amino-imidazole must be trapped immediately to prevent oxidative polymerization.
Detailed Protocol: Pd/C Catalyzed Reduction
Reagents:
Substrate: MMNIC (1.0 eq)
Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
Solvent: Methanol (anhydrous) or THF (for solubility)
Preparation: In a flame-dried round-bottom flask, dissolve MMNIC (1.0 mmol, 199 mg) in anhydrous Methanol (10 mL). Note: If solubility is poor, use a 1:1 MeOH/THF mixture.
Purging: Degas the solution by bubbling Nitrogen (N₂) through it for 5 minutes. This removes dissolved oxygen which competes with hydrogenation.
Catalyst Addition: Carefully add 5% Pd/C (20 mg) under a gentle stream of Nitrogen. Caution: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.
Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) three times. Maintain a positive pressure of H₂ (balloon).
Reaction: Stir vigorously at Room Temperature (20-25°C) .
Monitoring: Monitor by TLC (EtOAc/Hexane).[1] The starting material (UV active, yellow) will disappear. The product is often a polar, streak-prone spot. Reaction time is typically 2–4 hours.
Filtration: Once complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.
Trapping (Critical): Do NOT concentrate to dryness if the free amine is the target. Immediately add the electrophile (e.g., acetic anhydride, isocyanate) to the filtrate to capture the unstable 4-aminoimidazole.
Optimization Table:
Parameter
Condition
Outcome
Catalyst
5% Pd/C
Optimal. Good rate, preserves N-carboxylate.
Catalyst
Raney Nickel
Aggressive. May cleave N-COOMe bond or reduce imidazole ring.
Pressure
1 atm (Balloon)
Sufficient. Minimizes side reactions.
Pressure
>50 psi
Risk of over-reduction (ring saturation).
Additive
AcOH (0.1 eq)
Accelerates reduction by protonating intermediates.
Objective: Use MMNIC as a "Green" reagent to transfer the methoxycarbonyl (-COOMe) group to an external amine or alcohol.
Context: The 4-nitroimidazole core acts as an excellent leaving group (pKa ~9.3), making MMNIC a safer, solid alternative to toxic Methyl Chloroformate.
Mechanistic Pathway
This reaction utilizes Nucleophilic Catalysis (e.g., DMAP). The catalyst attacks the carbonyl, expelling the nitroimidazole anion and forming a highly reactive N-acyl pyridinium salt, which then reacts with the substrate.
Figure 2: DMAP-catalyzed acyl transfer cycle. The nitroimidazole moiety acts as the leaving group.
Detailed Protocol: DMAP-Catalyzed Transfer
Reagents:
Reagent: MMNIC (1.1 eq)
Substrate: Primary/Secondary Amine or Alcohol (1.0 eq)
Reagent Addition: Add MMNIC (1.1 mmol, 219 mg) in one portion.
Reaction: Stir at Room Temperature .
Amines: Reaction is usually complete in <1 hour.
Alcohols: May require reflux (40°C) or longer times (4-12 hours).
Workup:
Dilute with DCM.
Wash with 1M HCl (to remove DMAP, Et₃N, and the byproduct 2-methyl-4-nitroimidazole).
Wash with sat. NaHCO₃ and Brine.
Dry over Na₂SO₄ and concentrate.
Purification: The byproduct (2-methyl-4-nitroimidazole) is water-soluble (in acid/base) and easily removed. The product is the methyl carbamate of your substrate.
References
Hakmaoui, Y., et al. (2022).[1][2][3] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 14(4), 12-16.[1][3]
Heller, S. T., & Sarpong, R. (2010).[4] "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 12(20), 4572–4575.[4]
Lundevall, F. J., et al. (2018).[5] "A Co2B Mediated NaBH4 Reduction Protocol Applicable to a Selection of Functional Groups in Organic Synthesis." European Journal of Organic Chemistry, 2018(26), 3416–3425.[5]
Application Notes and Protocols: Solvent Selection for Reactions of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
Introduction The judicious selection of a solvent is a critical, yet often underestimated, parameter in the successful execution of chemical reactions. This is particularly true in the synthesis and modification of compl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The judicious selection of a solvent is a critical, yet often underestimated, parameter in the successful execution of chemical reactions. This is particularly true in the synthesis and modification of complex heterocyclic compounds such as Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate. This molecule, a derivative of the nitroimidazole class of compounds, holds significant interest in medicinal chemistry and drug development. The reactivity of this compound, particularly in nucleophilic substitution reactions, is profoundly influenced by the surrounding solvent medium.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for reactions involving Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate. We will delve into the theoretical underpinnings of solvent effects, provide a comparative analysis of common solvents, and present a detailed protocol for a representative reaction.
I. Theoretical Framework for Solvent Selection
The choice of solvent can dramatically alter reaction rates, yields, and even the regioselectivity of a reaction. For nitroimidazole derivatives, which are often involved in nucleophilic aromatic substitution (SNAr) reactions, the solvent's role is multifaceted. Key solvent properties to consider include polarity, protic versus aprotic nature, and the ability to stabilize transition states.
Polarity and its Influence
The polarity of a solvent, often quantified by its dielectric constant (ε), plays a pivotal role in reactions involving charged intermediates or transition states. Imidazole and its derivatives are polar molecules, and their solubility is generally higher in polar solvents.[1] Reactions involving these compounds often proceed through polar transition states, which are stabilized by polar solvents.[2] This stabilization can lead to a significant increase in reaction rates.
However, the effect of polarity is not always straightforward. For instance, in SNAr reactions, highly polar protic solvents can solvate the nucleophile, reducing its reactivity and potentially slowing down the reaction.[3] Conversely, polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles by solvating the counter-ion, leading to a rate acceleration.[4][5]
Protic vs. Aprotic Solvents
Protic solvents , such as water, alcohols, and carboxylic acids, contain a hydrogen atom bonded to an electronegative atom (O or N) and can act as hydrogen bond donors. They are particularly effective at stabilizing anions through hydrogen bonding.[3]
Aprotic solvents , such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF), lack an acidic proton and cannot act as hydrogen bond donors. Polar aprotic solvents are often the preferred choice for SNAr reactions as they can dissolve ionic reactants while not overly solvating the nucleophile, thus preserving its reactivity.[4][5]
Stabilization of Intermediates and Transition States
In the context of SNAr reactions with nitroimidazoles, the formation of a negatively charged Meisenheimer complex is a key step. The stability of this intermediate is crucial for the reaction to proceed. Polar aprotic solvents are particularly adept at stabilizing this charged intermediate, thereby lowering the activation energy of the reaction.[4]
II. Visualizing the Solvent Selection Workflow
The process of selecting an optimal solvent can be systematically approached. The following diagram illustrates a logical workflow for this process.
Caption: A workflow diagram illustrating the key decision points in the solvent selection process for chemical reactions.
III. Comparative Data of Common Solvents
To aid in the selection process, the following table summarizes the key physical properties of several common organic solvents.
Solvent
Abbreviation
Dielectric Constant (ε at 20°C)
Boiling Point (°C)
Polarity
Type
Water
H₂O
80.1
100
Polar
Protic
Dimethyl Sulfoxide
DMSO
46.7
189
Polar
Aprotic
Acetonitrile
MeCN
37.5
82
Polar
Aprotic
N,N-Dimethylformamide
DMF
36.7
153
Polar
Aprotic
Methanol
MeOH
32.7
65
Polar
Protic
Ethanol
EtOH
24.5
78
Polar
Protic
Acetone
-
20.7
56
Polar
Aprotic
Dichloromethane
DCM
8.9
40
Polar
Aprotic
Tetrahydrofuran
THF
7.5
66
Polar
Aprotic
Ethyl Acetate
EtOAc
6.0
77
Polar
Aprotic
Toluene
-
2.4
111
Nonpolar
Aprotic
Hexane
-
1.9
69
Nonpolar
Aprotic
IV. Experimental Protocol: N-Alkylation of 4-nitroimidazole
This protocol details a representative N-alkylation reaction, a common transformation for nitroimidazole derivatives. The choice of solvent is critical for achieving high yields and regioselectivity.
Reaction Scheme
The following diagram illustrates the N-alkylation of a 4-nitroimidazole derivative.
Caption: General reaction scheme for the N-alkylation of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate.
To a solution of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the imidazole nitrogen.
Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.
Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).[6][7]
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
Rationale for Solvent Choice
Acetonitrile (MeCN) is often an excellent choice for this type of reaction for several reasons:[6][7]
Polar Aprotic Nature: MeCN effectively dissolves the polar imidazole substrate and the ionic base, while not significantly solvating the nucleophilic imidazole anion, thus promoting a faster reaction rate.[8]
Appropriate Boiling Point: Its boiling point of 82°C allows for reactions to be conducted at elevated temperatures to increase the reaction rate, without requiring specialized high-pressure equipment.[6][7]
Inertness: Acetonitrile is relatively inert under these reaction conditions and does not interfere with the desired chemical transformation.
While other polar aprotic solvents like DMF and DMSO could also be used, they have higher boiling points and can be more difficult to remove during workup.[6] In some cases, greener alternatives like water have been successfully employed for nucleophilic substitution reactions of nitroimidazoles, particularly with highly enolizable carbanions.[9]
V. Conclusion
The selection of an appropriate solvent is a critical parameter that can dictate the success of reactions involving Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate. A thorough understanding of the interplay between solvent properties and reaction mechanisms is essential for optimizing reaction conditions. Polar aprotic solvents, particularly acetonitrile, often provide a good balance of solubility, reactivity, and ease of handling for N-alkylation and other nucleophilic substitution reactions of this important class of compounds. However, the exploration of greener solvents and a systematic screening approach are encouraged to develop more sustainable and efficient synthetic methodologies.
References
Pliego, J. R., Jr. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884. [Link]
Kaur, H., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(37), 22064-22073. [Link]
Pytela, O., & Ludwig, M. (2000). Investigations on substituent and solvent effects on solvolysis reactions Part IX. The influence of polar substituents on the imidazole catalyzed hydrolysis of 2,4-dinitrophenyl acetates in water. Physical Chemistry Chemical Physics, 2(23), 5275-5280. [Link]
Abdel-Wahab, B. F., et al. (2012). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 17(9), 11058-11072. [Link]
Lee, I., et al. (2000). Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol. Bulletin of the Korean Chemical Society, 21(6), 653-655. [Link]
Polshettiwar, V., & Varma, R. S. (2021). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Molecules, 26(4), 856. [Link]
Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
Ahmad, I., et al. (2014). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. Journal of the Chemical Society of Pakistan, 36(4), 717-724. [Link]
Qasim, M., et al. (2020). Reaction strategies for synthesis of imidazole derivatives: a review. Synthetic Communications, 50(15), 2241-2269. [Link]
Targema, M., et al. (2021). Impact of Solvent Polarity on the molecular properties of Dimetridazole. Journal of Molecular Structure, 1244, 130953. [Link]
Foroudi, A., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 27(12), 978-984. [Link]
CN113372281A - Synthetic method of metronidazole. (2021).
Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (3), 433-437. [Link]
Fakhim, B., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969. [Link]
Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4983. [Link]
Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Handling of N-Acylated Nitroimidazoles
Ticket ID: PUR-NI-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Active Amide" Challenge
Welcome to the technical support hub for Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate .
If you are encountering purity issues, the root cause is likely the chemical nature of the N1-carboxylate bond . Unlike standard amides, a carbamate attached to an imidazole nitrogen is electronically similar to an active ester or acyl imidazole. It is inherently susceptible to nucleophilic attack (hydrolysis).
The Golden Rule: Purity in this system is not just about separation; it is about preservation . Your purification strategy must aggressively remove the parent imidazole (2-methyl-4-nitroimidazole) without triggering the degradation of your product back into that very impurity.
Diagnostic Decision Tree (Visual Guide)
Before proceeding to protocols, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic flowchart for selecting the appropriate purification module based on impurity profile.
Troubleshooting Guides (Q&A Format)
Issue 1: "I keep seeing the starting material (2-methyl-4-nitroimidazole) in my final product."
Diagnosis:
You are likely relying solely on crystallization or silica chromatography. Both are inefficient here. The starting material (SM) and product have different acid-base properties that you are failing to exploit.
Technical Insight:
The Product: Neutral.
The Impurity (SM): Amphoteric. The imidazole N-H has a pKa of ~9.5.
The Fix: You can "switch on" the solubility of the impurity in water by raising the pH, while the product remains in the organic layer.
Solution: Implement Protocol A (The Amphoteric Switch) below.
Issue 2: "My product turns into a yellow oil or degrades during recrystallization."
Diagnosis:
You are likely using a protic solvent (Methanol, Ethanol) or heating for too long.
Mechanism: Alcohols at high temperatures can attack the carbonyl of the carbamate, causing transesterification or alcoholysis, releasing the parent nitroimidazole.
Visual Cue: 2-methyl-4-nitroimidazole is often intensely yellow; if your colorless/pale solid turns bright yellow, you are degrading it.
Solution: Switch to Protocol B , using a non-nucleophilic solvent system (Ethyl Acetate/Heptane).
Issue 3: "The product decomposes on the Silica Column."
Diagnosis:
Silica gel is slightly acidic. If your compound is acid-sensitive (which N-acylated imidazoles can be), the column itself is destroying your yield.
Solution:
Neutralize the Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane.
Speed: Flash chromatography must be fast (<15 mins residence time).
Alternative: Skip chromatography. This compound crystallizes well if the starting material is removed chemically first.
Validated Protocols
Protocol A: The Amphoteric Switch (Chemical Purification)
Use this method to remove unreacted 2-methyl-4-nitroimidazole.
Prerequisites:
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Wash Solution: 5% Sodium Bicarbonate (NaHCO₃) or cold 0.1 M NaOH (Use caution with NaOH).
Step-by-Step:
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
The Switch: Wash the organic layer with cold 5% NaHCO₃ (2 x 10 mL).
Why? The mild base deprotonates the N-H of the unreacted imidazole impurity (pKa ~9.5), turning it into a water-soluble salt. The product (carbamate) has no acidic proton and stays in the DCM.
Quench: Wash quickly with cold Brine (saturated NaCl).
Dry: Dry over anhydrous Na₂SO₄ (Do not use MgSO₄ if it is highly acidic, though usually fine).
Concentrate: Evaporate solvent under reduced pressure at < 40°C .
Data Validation:
Layer
Component
State
Organic (DCM)
Product (Carbamate)
Remains dissolved (Neutral)
Aqueous (Base)
Impurity (Parent Imidazole)
Dissolves as Sodium Salt
Protocol B: Non-Destructive Recrystallization
Use this only after Protocol A.
Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).
Avoid: Methanol, Ethanol, Water (at high temps).
Step-by-Step:
Dissolution: Place the solid in a flask. Add minimal Ethyl Acetate at 50°C (Do not boil aggressively). Swirl until dissolved.
Precipitation: Remove from heat. Slowly add n-Heptane dropwise until a slight turbidity (cloudiness) persists.
Crystallization: Allow the flask to cool to room temperature undisturbed. Then move to a fridge (4°C) for 2 hours.
Filtration: Filter the white/pale-yellow crystals. Wash with cold n-Heptane.
Drying: Vacuum dry at room temperature. Do not oven dry >50°C.
Stability & Degradation Pathway
Understanding how your molecule dies is key to keeping it alive.
Figure 2: Hydrolysis pathway. The N-CO bond is the weak link. Exposure to moisture or heat drives the reaction to the right.
Analytical Specifications (Quality Control)
When verifying your purified product, look for these markers:
Test
Expected Result
Failure Indicator
HPLC Purity
> 98.5% (Area)
Peak at RRT ~0.4 (Parent Imidazole)
Appearance
White to Pale Yellow Crystalline Solid
Bright Yellow / Orange / Oily
1H NMR
Methyl singlet at ~4.0 ppm (OMe)
Loss of OMe singlet; Broad NH peak >13 ppm
Melting Point
Sharp (Specific range depends on polymorph)
Broad range (Indicates solvent/impurity)
References
Chemical Identity & Properties
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24848270, 2-Methyl-4-nitroimidazole. (Parent compound properties). Retrieved from [Link]
Synthesis & Reactivity Context
Podesva, C., & Vagi, K. (1966). U.S. Patent No.[1] 3,275,649.[1] Process for the preparation of imidazole derivatives. (Describes the reactivity of 2-methyl-4-nitroimidazole and N-alkylation/acylation conditions). Retrieved from
General Carbamate Stability
LookChem. 1H-Imidazole-4-carboxylic acid derivatives and solubility data. (Provides context on the solubility profiles of imidazole carboxylates). Retrieved from [Link]
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-methyl-4-nitroimidazole derivatives before handling, as nitroimidazoles may possess biological activity or mutagenic properties.
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is a specialized nitroimidazole derivative characterized by an N-acylated (carbamate) core. Unlike its parent compound (2-methyl-4-nitroimidazole), the addition of the methyl carboxylate moiety at the N1 position significantly alters its physicochemical profile, reducing polarity and increasing hydrolytic sensitivity.
Users frequently encounter "low solubility" which is often a misdiagnosis of hydrolytic instability or solvent mismatch . This guide addresses the root causes of these issues using a first-principles chemical approach.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why does the compound remain as a suspension in aqueous buffers (PBS/Media)?
The Mechanism:
This compound is highly lipophilic. The N1-carboxylate group masks the hydrogen-bond donating capability of the imidazole ring, drastically lowering its water solubility compared to metronidazole or the parent nitroimidazole. Furthermore, the nitro group at position 4 induces strong intermolecular
-stacking in the crystal lattice, creating a high energy barrier for dissolution.
The Fix:
Stop using water/buffer as the primary solvent.
Switch to Organic Solvents: Use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for initial solubilization.
Target Concentration: Aim for stock solutions of 10–50 mM in pure organic solvent before diluting into aqueous media.
Q2: I dissolved it in DMSO, but it precipitated when I added water. Why?
The Mechanism:
This is the "Crash-Out" effect. When a hydrophobic solute in a polar aprotic solvent (DMSO) is introduced to a highly polar protic solvent (Water), the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility limit in the water-DMSO mix, the compound re-crystallizes immediately.
The Fix:
Stepwise Dilution: Do not add water to the DMSO stock. Add the DMSO stock to the vortexing aqueous phase to ensure rapid dispersion.
Limit Final Concentration: Ensure the final concentration in the aqueous buffer is
(compound dependent, but a safe starting point).
Use a Co-solvent: Include 0.5% – 5% Tween-80 or Cyclodextrin in the aqueous buffer before adding the stock solution to stabilize the dispersion.
Q3: My solution turned yellow/orange over time. Is this normal?
The Mechanism:Critical Warning: This indicates chemical degradation. The N1-carboxylate (carbamate) bond is hydrolytically labile, especially in basic conditions (pH > 7.5) or elevated temperatures.[1] The color change likely signifies the release of 2-methyl-4-nitroimidazole (the parent compound) or ring-opening degradation products.
The Fix:
Check pH: Maintain aqueous dilutions at pH 6.0 – 7.0. Avoid alkaline buffers (e.g., Carbonate, Tris at pH 8).
Temperature Control: Prepare fresh. Do not store aqueous dilutions. Keep DMSO stocks at -20°C.
Part 2: Solubility & Stability Decision Matrix
Solvent System
Solubility Rating
Stability Risk
Recommendation
Water / PBS
Very Poor (< 0.1 mg/mL)
High (Hydrolysis)
Avoid for stock preparation.
DMSO (Anhydrous)
Excellent (> 50 mg/mL)
Low
Preferred for Stock Solutions (100 mM).
Ethanol / Methanol
Moderate
Moderate (Transesterification)
Usable for short-term, but avoid for storage.
Acetone / DCM
Good
Low
Good for synthesis/transfer, poor for biology.
Part 3: Validated Experimental Protocol
Protocol: Preparation of a Stable 10 mM Stock Solution
Minimizing side reactions during imidazole carboxylation
Technical Support Center: Imidazole Carboxylation & Functionalization Current Status: Operational Topic: Minimizing Side Reactions in Imidazole Carboxylation Ticket ID: IMD-CO2-OPT Introduction: The "Decarboxylation Dile...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Imidazole Carboxylation & Functionalization
Current Status: Operational
Topic: Minimizing Side Reactions in Imidazole Carboxylation
Ticket ID: IMD-CO2-OPT
Introduction: The "Decarboxylation Dilemma"
Welcome to the Imidazole Functionalization Support Center. If you are here, you are likely facing the inherent instability of imidazole-2-carboxylic acids or the regioselectivity chaos of the C4/C5 positions.
The central challenge in imidazole carboxylation is Reversibility . Unlike benzene derivatives, azole carboxylic acids (especially at C2) are prone to rapid thermal decarboxylation. This is not merely a "side reaction"; it is the microscopic reverse of the forward reaction. Furthermore, the amphoteric nature of imidazole leads to competition between N-carboxylation (kinetic) and C-carboxylation (thermodynamic).
This guide prioritizes stabilization strategies and regiocontrol to maximize yield and purity.
Module 1: Critical Troubleshooting (FAQ Format)
Issue 1: "My product vanishes during workup (Decarboxylation)."
Diagnosis:
You likely isolated the free acid (imidazole-2-COOH) and subjected it to acidic workup or heat. The zwitterionic nature of the intermediate (NHC-CO₂ adduct) is thermodynamically unstable relative to the decarboxylated precursor + CO₂.
The Fix: The "Trap-and-Release" Strategy
Do not isolate the free acid if possible. Trap the carboxylate in situ.
Method A (Esterification): Use alkyl halides (e.g., MeI, BnBr) immediately after the carboxylation step to lock the moiety as an ester.
Method B (Lewis Acid Stabilization): Add silyl triflates (e.g., TBSOTf). The silyl ester is more stable than the carboxylate salt and prevents the reformation of the carbene (NHC).
Technical Insight: Electron-rich imidazoles (e.g., 4,5-dimethyl) form more stable NHC-CO₂ adducts than electron-poor ones.[1] If your substrate is electron-deficient, the decarboxylation barrier is significantly lower.
Issue 2: "I am getting N-carboxylation instead of C-carboxylation."
Diagnosis:
Kinetic control is favoring the nucleophilic attack of the nitrogen lone pair on CO₂. This forms an unstable N-carboxylate (carbamate), which decomposes upon aqueous workup.
The Fix: Thermodynamic Rearrangement
Temperature: Raise the reaction temperature (typically >60°C for reversible systems). This promotes the rearrangement from the N-adduct to the C2-adduct (the thermodynamic product).
Counter-ion Effect: Use Lithium bases (LiHMDS, n-BuLi). The strong Li-O bond stabilizes the C-carboxylate intermediate better than Na+ or K+.
Issue 3: "I cannot control C2 vs. C5 selectivity."
Diagnosis:
C2: Naturally the most acidic proton (pKa ~18.6). Accessible via direct lithiation or base-mediated carboxylation.
C5: Less acidic. Requires transition metal catalysis (Pd or Ru) or blocking the C2 position.
The Fix: The Catalyst Switch
For C2: Use Copper(I) or Base-only (Lithiation).
For C5: Use Palladium(II) with specific ligands (e.g., P(t-Bu)₃).
For C4: This is the "dead zone." You must block N1 and C2, or use a "SEM-switch" strategy (transposition of protecting groups).
Module 2: Comparative Data & Selection Guide
Table 1: Comparison of Carboxylation Methodologies
Feature
Lithiation / Quench
Transition Metal (Cu/Pd)
NHC-CO₂ Adduct Formation
Primary Mechanism
Deprotonation ( driven)
C-H Activation (Metal insertion)
Nucleophilic attack of Carbene
Regioselectivity
Exclusive C2 (unless blocked)
Tunable (C2 or C5)
Exclusive C2
Key Side Reaction
Functional group incompatibility
Homocoupling / Protodecarboxylation
Reversible Decarboxylation
Temp. Range
Cryogenic (-78°C)
High Heat (100-140°C)
Mild to Warm (25-60°C)
Best For...
Simple, robust substrates
Late-stage functionalization
Green chemistry / CO₂ utilization
Module 3: Visualizing the Mechanism
The following diagram illustrates the delicate equilibrium of the NHC-CO₂ adduct and the critical "Escape Routes" to stable products.
Caption: The "Life and Death" of the Carboxylate Intermediate. Note the reversibility of the NHC-CO2 formation; trapping (green) must occur before reversion (red).
Module 4: Validated Experimental Protocols
Protocol A: Direct C2-Carboxylation with In-Situ Trapping (The "Safe" Route)
Best for: Avoiding decarboxylation during isolation.
Preparation: In a flame-dried Schlenk tube, dissolve N-substituted imidazole (1.0 equiv) in anhydrous THF (0.2 M).
Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.
Checkpoint: Solution often turns yellow/orange, indicating lithiated species.
Carboxylation: Bubble dry CO₂ gas (excess) through the solution for 15 min at -78°C, then allow to warm to 0°C .
Critical Step: Do NOT add aqueous acid yet.
The Trap: Add MeI (Methyl Iodide) or TBSOTf (1.2 equiv) directly to the reaction mixture at 0°C. Stir for 2 hours.
Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2][3] The product is the Ester , which is stable to chromatography.
Best for: Substrates sensitive to strong bases (n-BuLi).
Setup: Combine Imidazole substrate, Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (stoichiometric oxidant if oxidative), and Cs₂CO₃ (base).
Solvent: Use Dioxane or DMF .
Reaction: Heat to 120°C under CO atmosphere (or CO₂ if using specific reductive carboxylation cycles).
Note: Regioselectivity at C5 is driven by the "blocking" effect of the N1 lone pair preventing Pd coordination at C2/C4 in specific ligand environments.
Module 5: Decision Matrix
Use this flow to select the correct methodology for your specific imidazole substrate.
Caption: Strategic selection guide for imidazole functionalization based on position and substrate stability.
References
Regioselectivity Mechanisms: J. Org. Chem.2011 , 76, 9577–9583.[4][5] "Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles."
Decarboxylation & NHC-CO2 Adducts: J. Org. Chem.2009 , 74, 7935–7942. "A Systematic Investigation of Factors Influencing the Decarboxylation of Imidazolium Carboxylates."
Lewis Acid Stabilization: ChemRxiv2021 . "Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation."
C-H Arylation/Functionalization: J. Org. Chem.2017 , 82, 3552. "Regioselective Sequential Arylation of All Three C–H Bonds."
Technical Support Center: Recrystallization of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate via recrystallization. T...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate via recrystallization. The following sections provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this and structurally related nitroimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate?
Choosing the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent will exhibit steep solubility vs. temperature curve: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2]
Given the structure of the target molecule—a moderately polar nitroimidazole derivative—several classes of solvents should be considered. A rule of thumb is that solvents with functional groups similar to the compound often work well.[3] For this ester-containing nitroimidazole, polar protic and polar aprotic solvents are excellent starting points.
Recommended Screening Solvents:
Alcohols (e.g., Ethanol, Methanol, Isopropanol): Ethanol is a common and effective choice for many organic compounds.[3] Related nitroimidazoles like metronidazole are sparingly soluble in alcohol, which is a promising characteristic.[4]
Esters (e.g., Ethyl Acetate): Often used in the workup and chromatography of nitroimidazoles, making it a logical candidate for recrystallization.[5][6]
Ketones (e.g., Acetone): A versatile polar aprotic solvent.
Acetonitrile: A polar aprotic solvent that has been successfully used for the synthesis of related N-alkylated nitroimidazoles.[5][6]
Water: While the target compound is likely not very soluble in water, it can be an excellent choice for highly polar compounds or as an anti-solvent in a mixed-solvent system.[3]
Q2: What is a mixed-solvent system and when should I consider using one?
A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics. This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[7]
You should consider this approach if you find that your compound is either too soluble in all tested hot solvents (resulting in poor recovery) or not soluble enough in any hot solvent. For Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate, common mixed systems could include:
The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then slowly adding the "anti-solvent" until the solution becomes faintly cloudy (the saturation point).[3][8] A few drops of the soluble solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
This section addresses the most common issues encountered during recrystallization experiments.
Problem: No crystals form after the solution has cooled to room temperature.
This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit at that temperature.[2][7]
Solutions, in order of application:
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent level.[2][7] The microscopic scratches provide a rough surface that can serve as a nucleation point for crystal growth.
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[2][7] This provides a perfect template for other molecules to crystallize upon.
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility. Combine this with occasional scratching.[7]
Reduce Solvent Volume: You may have used too much solvent.[7][9] Gently heat the solution to evaporate a portion of the solvent, then attempt to cool and crystallize again. If using a flammable solvent, this must be done carefully with proper ventilation and no open flames, or preferably with a rotary evaporator.[7]
Problem: The compound "oiled out," forming a liquid layer instead of solid crystals.
Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high. The solute comes out of the solution as a molten liquid rather than a solid crystal lattice.
Solutions:
Re-heat and Add More Solvent: Warm the solution to redissolve the oil. Add a small amount of additional solvent (1-5 mL) to lower the saturation point.[7][9]
Ensure Slow Cooling: Rapid cooling encourages oil formation.[7] After redissolving, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a wooden block or several layers of paper towels instead of directly on the benchtop.[9]
Change Solvents: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system.
Problem: The final yield of crystals is very low.
A low yield (less than ~70-80%) can be frustrating but is often correctable. Recrystallization always involves some loss of product, as the compound has some finite solubility even in the cold solvent.[2]
Potential Causes & Solutions:
Excess Solvent Was Used: This is the most common cause, leaving a significant amount of your product in the mother liquor.[9] To check, take a drop of the filtrate on a glass rod and let the solvent evaporate. A large solid residue indicates substantial dissolved product.[9] You can recover some of this by evaporating a portion of the solvent from the mother liquor and cooling for a second crop of crystals.
Premature Crystallization: If crystals formed in the funnel during hot filtration, you lost product. To prevent this, use a pre-heated funnel and flask and ensure you use a slight excess of solvent before filtering.
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your product.[2] Always use a minimal amount of ice-cold solvent for rinsing.[2]
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocol: Recrystallization of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
This protocol provides a generalized, step-by-step methodology. The exact solvent and volumes should be determined through preliminary solubility tests on a small scale.
1. Solvent Selection:
Place ~20-30 mg of the crude solid into several small test tubes.
Add a potential solvent (e.g., ethanol) dropwise at room temperature. A good candidate will not readily dissolve the solid.
Heat the test tube in a water bath. A good solvent will dissolve the solid completely at or near its boiling point.
Allow the test tube to cool to room temperature and then in an ice bath. The formation of a healthy amount of crystalline solid indicates a suitable solvent.
2. Dissolution:
Place the crude solid in an Erlenmeyer flask (never a beaker, to minimize solvent evaporation).
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring after each addition.[10]
Continue adding solvent until the solid just dissolves completely.[2][10] Avoid adding a large excess of solvent, as this will reduce your yield.[9]
3. Hot Filtration (if necessary):
If the hot solution contains insoluble impurities (e.g., dust, sand), it must be filtered while hot to remove them.
Use a pre-heated funnel (stemless or short-stemmed) and a heated receiving flask to prevent premature crystallization.
Pour the hot solution through the fluted filter paper as quickly as possible.
4. Crystallization:
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Rapid cooling can trap impurities.[9]
Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]
5. Collection and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[2][8]
Break the vacuum, add the cold solvent to just cover the crystals, and then reapply the vacuum.
6. Drying:
Allow air to be pulled through the crystals on the filter for several minutes to help them dry.
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven can be used if the compound is thermally stable.
7. Purity Assessment:
Determine the melting point of the purified product. A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value. Impurities typically depress and broaden the melting point range.
Calculate the percent recovery: (mass of pure crystals / mass of crude solid) x 100%.
Data Summary: Potential Recrystallization Solvents
Solvent
Type
Boiling Point (°C)
Rationale & Considerations
Ethanol
Polar Protic
78
A general-purpose solvent for moderately polar compounds; often effective for nitrogen-containing heterocycles.[3]
Ethyl Acetate
Polar Aprotic
77
The ester functionality may have good affinity for the target molecule. Often paired with hexane.[3]
Acetonitrile
Polar Aprotic
82
Used in syntheses of related compounds, indicating it is a suitable solvent for this class of molecule.[5][6]
Methanol/Water
Mixed-Solvent
Variable
A common mixed-solvent system where water acts as the anti-solvent for moderately polar organics.
Ethyl Acetate/Hexane
Mixed-Solvent
Variable
A less polar system. Dissolve in hot ethyl acetate and add hexane until cloudy. Good for removing more polar impurities.[3]
References
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole - SID. (2023, October 14). Retrieved from [Link]
Determination and correlation solubility of 4-nitroimidazole in twelve pure solvents from 278.15 K to 323.15 K | Semantic Scholar. (2020, August 8). Retrieved from [Link]
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
Hakmaoui, Y., et al. (2022, June 14). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]
2-Methyl-4-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report - Veeprho. (n.d.). Retrieved from [Link]
METRONIDAZOLE tablet - DailyMed - NIH. (n.d.). Retrieved from [Link]
Yields and basic physical properties of nitroimidazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]
A Comparative Guide to the UV-Vis Absorption Characteristics of Nitroimidazole Carboxylates
This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of nitroimidazole carboxylates. Designed for researchers, scientists, and drug development professionals, this document delves...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of nitroimidazole carboxylates. Designed for researchers, scientists, and drug development professionals, this document delves into the spectral properties of these important compounds, the factors influencing their absorption, and a standardized protocol for their analysis.
Introduction: The Significance of Nitroimidazoles and Their Spectral Fingerprints
Nitroimidazoles are a class of heterocyclic compounds that form the backbone of numerous antimicrobial drugs, including metronidazole, tinidazole, and ornidazole. Their biological activity is intrinsically linked to the nitro group, which can be bioreduced in anaerobic environments to produce cytotoxic radicals that damage microbial DNA. The electronic structure of the nitroimidazole core, being a conjugated system, gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.
UV-Vis spectroscopy is a powerful and accessible analytical technique used for the qualitative and quantitative analysis of these compounds. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the chemical environment. Carboxylate derivatives of nitroimidazoles are of interest in drug development for modulating physicochemical properties such as solubility and lipophilicity, which in turn can influence their pharmacokinetic profiles. Understanding their UV-Vis absorption characteristics is crucial for quality control, formulation development, and pharmacokinetic studies.
Comparative UV-Vis Absorption Data
The UV-Vis absorption of nitroimidazoles is primarily due to π → π* transitions within the conjugated system of the imidazole ring and the nitro group. The exact position and intensity of the absorption maximum (λmax) are influenced by the substituents on the imidazole ring and the solvent used for analysis. Below is a comparative summary of the UV-Vis absorption data for some common nitroimidazoles and their derivatives. Due to a scarcity of systematically reported data for a series of nitroimidazole carboxylates, this table includes parent compounds to provide a baseline for comparison.
Note: The data for nitroimidazole carboxylates is limited in the publicly available literature, highlighting a gap in the systematic characterization of these compounds.
The electronic transitions, and thus the UV-Vis absorption spectra, of nitroimidazole carboxylates are sensitive to a variety of structural and environmental factors.
Position of the Nitro Group and Other Substituents
The position of the electron-withdrawing nitro group on the imidazole ring significantly affects the electronic distribution and the energy of the π → π* transitions. Substituents on the imidazole ring and on the carboxylate group itself can also influence the absorption spectrum. For instance, extending the conjugation or introducing auxochromes (groups that modify the absorption of a chromophore) can lead to shifts in the λmax. While specific data for a series of carboxylates is sparse, the principle remains that altering the electronic properties of the molecule will modulate its interaction with UV-Vis light. The reduction of the nitro group to an amino group, as seen with reduced ornidazole, causes a significant hypsochromic (blue) shift from around 320 nm to 278 nm, demonstrating the critical role of the nitro group as the primary chromophore.[2]
Solvent Effects (Solvatochromism)
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption bands when measured in different solvents. This phenomenon arises from differential solvation of the ground and excited states of the molecule.
Polar Solvents: Nitroimidazoles, being polar molecules, exhibit solvatochromic shifts. In polar solvents, the excited state is often more stabilized than the ground state, leading to a bathochromic (red) shift (a shift to longer wavelengths).
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitro group and the imidazole ring nitrogens, further influencing the electronic distribution and the energy of the electronic transitions.
A systematic study of a compound in a range of solvents with varying polarities can provide valuable insights into the nature of its electronic transitions.
pH of the Medium
The pH of the solution can have a profound effect on the UV-Vis spectra of nitroimidazole carboxylates, particularly for the carboxylic acid form. The ionization state of both the imidazole ring and the carboxylic acid group is pH-dependent.
Carboxylic Acid Group: The carboxylic acid moiety will exist in its protonated form (-COOH) at low pH and as the carboxylate anion (-COO⁻) at higher pH. This change in ionization state alters the electronic properties of the substituent and can lead to shifts in the λmax.
Imidazole Ring: The imidazole ring contains nitrogen atoms that can be protonated at low pH. This protonation event will significantly alter the electronic structure of the chromophore, typically resulting in a hypsochromic shift.
For example, tinidazole exhibits a λmax of 279.2 nm in 0.5 N HCl and 368.6 nm in 0.5 N NaOH, demonstrating a significant bathochromic shift in alkaline conditions. This highlights the importance of controlling the pH during UV-Vis analysis.
Standardized Experimental Protocol for UV-Vis Absorption Analysis
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following protocol is based on established pharmaceutical analysis guidelines.[3][5][6]
Objective: To determine the UV-Vis absorption spectrum and identify the λmax of a nitroimidazole carboxylate.
Materials and Equipment:
Double-beam UV-Vis spectrophotometer
Calibrated quartz cuvettes (1 cm path length)
Analytical balance
Volumetric flasks and pipettes
Nitroimidazole carboxylate reference standard
Spectroscopic grade solvent (e.g., methanol, ethanol, or water)
Buffer solutions of known pH (if investigating pH effects)
Procedure:
Instrument Preparation and Calibration:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Perform instrument self-diagnostics and calibration checks for wavelength accuracy and photometric accuracy as per the instrument's standard operating procedure and pharmacopeial guidelines.[5][6]
Preparation of Standard Solution:
Accurately weigh a suitable amount of the nitroimidazole carboxylate reference standard.
Dissolve the standard in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
From the stock solution, prepare a working standard solution of a concentration that will give an absorbance reading in the optimal range of the instrument (typically 0.2 - 0.8 a.u.).
Spectral Acquisition:
Fill a clean quartz cuvette with the solvent to be used as the blank.
Place the blank cuvette in the reference beam of the spectrophotometer.
Fill another matched quartz cuvette with the prepared standard solution and place it in the sample beam.
Set the spectrophotometer to scan over a relevant wavelength range (e.g., 200 - 400 nm for nitroimidazoles).
Acquire the absorption spectrum of the sample.
Data Analysis:
From the acquired spectrum, identify the wavelength of maximum absorbance (λmax).
Record the absorbance value at the λmax.
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the solution.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for UV-Vis absorption analysis.
Conclusion
References
Der Pharma Chemica. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Link
ResearchGate. (n.d.). IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and... Link
MDPI. (2023). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Link
ResearchGate. (2024). Analytical method development and validation of ornidazole by using uv spectroscopy. Link
ResearchGate. (2022). Synthesis and spectroscopic analyses of metronidazole-naphthol derivative. Link
University of Nairobi Journals. (n.d.). Method for Determination of Tinidazole using Direct UV-Visible Spectrophotometry and Differential Spectrophotometry in Pure and. Link
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024). Analytical method development and validation of ornidazole by using uv spectroscopy. Link
PubChem. (n.d.). 2-Methyl-5-nitroimidazole-1-acetic acid. Link
Royal Society of Chemistry. (2025). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. Link
PMC. (n.d.). New Spectrophotometric Estimation of Ornidazole Tablets Employing Urea as a Hydrotropic Solubilizing Additive. Link
ChemicalBook. (n.d.). 2-methyl-5-nitroimidazol-1-ylacetic acid. Link
ResearchGate. (2023). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Link
Hilaris Publisher. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Link
YMER. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF TINIDAZOLE BY UV SPECTROSCOPY. Link
ResearchGate. (n.d.). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Link
Sphinxsai. (n.d.). Visible Spectrophotometric Estimation of Ornidazole in Pure and Pharmaceutical Formulation. Link
LGC Standards. (n.d.). 2-Methyl-5-nitroimidazole-1-acetic Acid. Link
Sigma-Aldrich. (n.d.). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. Link
Semantic Scholar. (2011). Method for Determination of Tinidazole using Direct UV-Visible Spectrophotometry and Differential Spectrophotometry in Pure and Tablet Dosage Forms. Link
International Journal of Research in Pharmacy and Chemistry. (n.d.). DEVELOPMENT OF UV-SPECTROPHOTOMETRIC METHOD FOR THE QUANTITATIVE ESTIMATION OF OFLOXACIN AND ORNIDAZOLE IN COMBINED LIQUID ORAL. Link
ResearchGate. (2023). New Metronidazole Derivative and Some of its Complexes with Antibiofilm Study. Link
NIH. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. Link
PubMed. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluoro-benzoate. Link
Differentiating Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate from Key Process-Related Impurities: A Technical Guide for Researchers
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies to dif...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies to differentiate Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate from its critical process-related impurities. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to ensure scientific integrity and trustworthiness in your analytical workflows.
Introduction: The Importance of Purity
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is a key heterocyclic compound with potential applications in medicinal chemistry. Its efficacy and safety are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can alter the compound's pharmacological profile, introduce toxicity, and compromise research outcomes. Therefore, robust analytical methods to identify and quantify potential impurities are not just a regulatory requirement but a scientific necessity.
Understanding the Impurity Profile
The synthesis of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate typically involves the N-acylation of 2-methyl-4-nitroimidazole with methyl chloroformate. This synthetic route can potentially lead to the formation of several key impurities.
Caption: Synthetic pathway and key impurities.
The primary impurities of concern are:
2-methyl-4-nitroimidazole: The unreacted starting material.
2-methyl-5-nitroimidazole: A constitutional isomer of the starting material, which may be present as an impurity in the initial reactant or formed during the synthesis of the starting material itself.[1]
Methyl 2-methyl-5-nitro-1H-imidazole-1-carboxylate: The constitutional isomer of the target molecule, formed from the reaction of the isomeric impurity with methyl chloroformate.
This guide will focus on the analytical techniques best suited to resolve and identify these structurally similar compounds.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate and its impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique and complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative capabilities. The primary challenge in this case is the separation of the constitutional isomers.
Experimental Protocol: HPLC Method for Isomer Separation
This protocol is designed to achieve baseline separation of the target molecule and its key impurities.
Caption: HPLC analysis workflow.
Method Parameters:
Parameter
Value
Rationale
Column
ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
A C18 column provides excellent hydrophobic selectivity, which is crucial for separating closely related isomers.[2]
Mobile Phase
Methanol : 0.1% v/v Triethylamine in Water (26:74 v/v), pH adjusted to 3.0 with phosphoric acid
The acidic pH ensures the imidazole ring is protonated, leading to better peak shape. Triethylamine acts as a tailing suppressor. The methanol/water ratio is optimized for isomer separation.[2]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection
UV at 316 nm
Nitroimidazole derivatives exhibit strong UV absorbance in this region, allowing for sensitive detection.[2]
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Expected Results and Interpretation:
The different substitution patterns on the imidazole ring will lead to slight differences in polarity and interaction with the stationary phase, resulting in distinct retention times. It is expected that the 5-nitro isomers will have slightly different retention times compared to the 4-nitro isomers.
Note: Absolute retention times may vary depending on the specific HPLC system and column used. A reference standard for each compound is required for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The mass spectrometer provides structural information, aiding in the unambiguous identification of impurities.
Experimental Protocol: GC-MS Analysis
Caption: GC-MS analysis workflow.
Expected Results and Interpretation:
While the constitutional isomers will have the same molecular weight, their fragmentation patterns upon electron ionization (EI) will differ due to the different positions of the nitro group.
[M-OCH3]+, [M-CO2CH3]+, fragments from nitro group loss (NO, NO2)
The position of the nitro group influences the stability of the resulting fragments. Ortho effects between the nitro and carbomethoxy groups can lead to unique fragmentation pathways.[3]
[M-OCH3]+, [M-CO2CH3]+, fragments from nitro group loss (NO, NO2)
The fragmentation pattern will be subtly different from the 4-nitro isomer due to the altered electronic environment.
2-methyl-4-nitroimidazole
127
[M-NO2]+, fragments from ring cleavage
Standard fragmentation of a nitroimidazole.
2-methyl-5-nitroimidazole
127
[M-NO2]+, fragments from ring cleavage
Will show a distinct fragmentation pattern compared to its 4-nitro isomer.
Definitive identification requires comparison with the mass spectra of authenticated reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing between the constitutional isomers.
¹H NMR Spectroscopy:
The chemical shifts of the protons on the imidazole ring will be different for the 4-nitro and 5-nitro isomers. The electron-withdrawing nitro group will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate: The single proton on the imidazole ring (at the C5 position) will be deshielded by the adjacent nitro group.
Methyl 2-methyl-5-nitro-1H-imidazole-1-carboxylate: The single proton on the imidazole ring (at the C4 position) will be less affected by the nitro group at the C5 position.
¹³C NMR Spectroscopy:
Similarly, the chemical shifts of the carbon atoms in the imidazole ring will be influenced by the position of the nitro group. The carbon atom directly attached to the nitro group will be significantly deshielded.
Note: These are estimated chemical shifts and will vary based on the solvent and instrument used. The key is the relative difference in chemical shifts between the isomers.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be the primary tool for isomer differentiation, it can confirm the presence of key functional groups and highlight subtle structural differences.
Characteristic FTIR Peaks:
Functional Group
Wavenumber (cm⁻¹)
C=O stretch (ester)
1730-1750
N-O stretch (nitro)
1500-1550 (asymmetric), 1340-1380 (symmetric)
C=N stretch (imidazole ring)
1500-1600
C-H stretch (aromatic)
3000-3100
C-H stretch (aliphatic)
2850-3000
The exact position of the N-O stretching vibrations can be influenced by the electronic environment, and thus may show slight differences between the 4-nitro and 5-nitro isomers.[6][7]
Conclusion: A Validated, Multi-Pronged Approach
Differentiating Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate from its process-related impurities requires a systematic and multi-technique approach. HPLC is the method of choice for separation and quantification, while GC-MS provides definitive identification through fragmentation analysis. NMR spectroscopy offers unambiguous structural elucidation of the isomers. FTIR serves as a rapid screening tool to confirm the presence of key functional groups.
By implementing the protocols and understanding the principles outlined in this guide, researchers and drug development professionals can confidently ensure the purity and quality of their compounds, leading to more reliable and reproducible scientific outcomes.
References
Supporting Information. The Royal Society of Chemistry. (URL not provided in search results)
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. (URL not provided in search results)
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. (URL: [Link])
A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. (URL: [Link])
NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (URL not provided in search results)
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. SID. (URL: [Link])
Preparation of 2-Methylimidazole (I). Chempedia - LookChem. (URL: [Link])
HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies. (URL: [Link])
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC. (URL: [Link])
Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. ResearchGate. (URL: [Link])
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC. (URL: [Link])
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate. (URL: [Link])
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. (URL: [Link])
Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. ResearchGate. (URL: [Link])
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC. (URL: [Link])
CAS 696-23-1 2-Methyl-4-nitroimidazole Impurity. Anant Pharmaceuticals Pvt. Ltd. (URL: [Link])
FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. (URL not provided in search results)
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. (URL: [Link])
Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. ResearchGate. (URL not provided in search results)
Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. Sílice (CSIC). (URL: [Link])
Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC. (URL: [Link])
ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared... ResearchGate. (URL not provided in search results)
CAS No : 696-23-1| Product Name : Metronidazole - Impurity A| Chemical Name : 2-Methyl-4-nitroimidazole. Pharmaffiliates. (URL: [Link])
Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. PMC. (URL: [Link])
Mass Spectrometry: Fragmentation. (URL not provided in search results)
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. (URL: [Link])
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
Executive Summary: The Precautionary Principle in Practice In-Depth Hazard Assessment: Deconstructing the Molecule Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The ha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Precautionary Principle in Practice
In-Depth Hazard Assessment: Deconstructing the Molecule
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The hazards of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate are best understood by examining its structure.
The Nitro-imidazole Core: The 2-methyl-4-nitroimidazole portion of the molecule is the primary driver of its hazard profile.
Toxicity: The precursor, 2-Methyl-4(5)-nitroimidazole, is classified as "Harmful if swallowed" (H302) under the Globally Harmonized System (GHS).[1][2][3][4] It is prudent to assume the target compound shares, or potentially exceeds, this level of oral toxicity. Nitroaromatic and nitro-heterocyclic compounds are a class known for potential toxicity and other biological effects.[5][6]
Thermal Instability: Nitro-containing compounds are energetic and can decompose exothermically upon heating. While this specific compound is not rated as an explosive, heating can lead to the release of hazardous decomposition products, including toxic nitrogen oxides (NOx) and carbon monoxide (CO).[7]
The Imidazole Ring: Imidazole and its derivatives are foundational structures in medicinal chemistry, forming the core of many biologically active agents.[8] This structural motif suggests a potential for unforeseen biological activity, warranting careful handling to avoid exposure.
The Methyl Carboxylate Group: This ester functional group introduces a point of reactivity, particularly susceptibility to hydrolysis under acidic or basic conditions.[9] While chemical neutralization or degradation prior to disposal is a common strategy for some waste streams, it is not recommended for this compound without specific, validated studies. Attempting to hydrolyze the ester could lead to uncontrolled reactions with the sensitive nitro-imidazole core.
Visualizing the Hazard Profile
Caption: Decision workflow for proper disposal route selection.
Emergency Procedures
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical personnel with the name of the chemical.
[2]* Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
[1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
[1]
Sigma-Aldrich. (2025). Safety Data Sheet - [Example of a hazardous chemical]. (Note: This is a placeholder reference format as a specific SDS for the target compound was not found.
British Pharmacopoeia Commission. (2023). Safety Data Sheet - CAT 244 - 2-Methyl-5-nitroimidazole. [Link]
European Pharmacopoeia. (2023). 2-Methyl-4(5)-nitroimidazole Safety Data Sheet. [Link]
Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44781-44814. [Link]
Singh, R., & Kumar, V. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Mini-Reviews in Medicinal Chemistry, 22(1), 1-2. [Link]